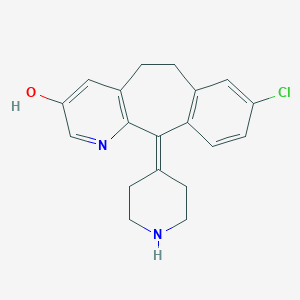

3-Hydroxydesloratadine

Description

Structure

3D Structure

Properties

IUPAC Name |

13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O/c20-15-3-4-17-13(9-15)1-2-14-10-16(23)11-22-19(14)18(17)12-5-7-21-8-6-12/h3-4,9-11,21,23H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFMTPISBHBIKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119410-08-1 | |

| Record name | 3-Hydroxydesloratadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119410081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 119410-08-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYDESLORATADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H9FFN759V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Hydroxydesloratadine: A Deep Dive into its Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxydesloratadine is the major and active metabolite of the second-generation antihistamines loratadine and its direct metabolite, desloratadine.[1][2] This metabolite plays a crucial role in the long-acting antihistaminic effect of its parent drugs.[2] Understanding the discovery, metabolic pathway, and synthesis of 3-Hydroxydesloratadine is essential for researchers in drug development, pharmacology, and medicinal chemistry. This technical guide provides a comprehensive overview of 3-Hydroxydesloratadine, including its metabolic fate, detailed analytical and potential synthetic protocols, and key quantitative data.

Discovery and Pharmacological Significance

The discovery of 3-Hydroxydesloratadine is intrinsically linked to the metabolic studies of loratadine and desloratadine. Following administration, loratadine is rapidly absorbed and extensively metabolized in the liver to desloratadine, which is responsible for the majority of the antihistaminic activity.[3] Further metabolism of desloratadine leads to the formation of 3-Hydroxydesloratadine, which also exhibits antihistaminic properties.[1]

The antihistaminic activity of these compounds is attributed to their selective inverse agonist activity at peripheral histamine H1 receptors.[4] The potency of these second-generation antihistamines, indicated by their binding affinity (Ki) to the H1 receptor, is a key factor in their therapeutic efficacy.

Metabolic Pathway of Loratadine to 3-Hydroxydesloratadine

The biotransformation of loratadine to 3-Hydroxydesloratadine is a multi-step process primarily occurring in the liver, involving several cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs).

Step 1: Metabolism of Loratadine to Desloratadine

Loratadine undergoes extensive first-pass metabolism, where it is converted to desloratadine (descarboethoxyloratadine). This reaction is catalyzed by several CYP isoenzymes, with CYP3A4 and CYP2D6 being the primary contributors.[5] Other CYPs, including CYP1A1 and CYP2C19, also play a minor role.[6]

Step 2: Metabolism of Desloratadine to 3-Hydroxydesloratadine

The formation of 3-Hydroxydesloratadine from desloratadine is a more complex, sequential process that for a long time remained a mystery. It is now understood to involve an initial glucuronidation step followed by hydroxylation and subsequent deconjugation.[7]

-

N-glucuronidation of Desloratadine: The first and obligatory step is the N-glucuronidation of desloratadine, a reaction catalyzed by the enzyme UDP-glucuronosyltransferase 2B10 (UGT2B10).[7]

-

3-Hydroxylation of Desloratadine N-glucuronide: The resulting desloratadine N-glucuronide is then hydroxylated at the 3-position by the cytochrome P450 enzyme CYP2C8.[7]

-

Deconjugation: The final step is a non-enzymatic deconjugation of the 3-hydroxydesloratadine N-glucuronide to yield 3-Hydroxydesloratadine.[7]

This intricate pathway highlights the importance of both Phase I and Phase II metabolic enzymes in the formation of this active metabolite.

Quantitative Pharmacological and Metabolic Data

The following tables summarize key quantitative data related to 3-Hydroxydesloratadine and its precursors.

Table 1: Pharmacokinetic Parameters of Desloratadine and 3-Hydroxydesloratadine in Healthy Adults

| Parameter | Desloratadine | 3-Hydroxydesloratadine | Reference(s) |

| Tmax (hours) | ~3 | ~3 | [2] |

| Half-life (t½) (hours) | ~27 | ~27 | [2] |

| Protein Binding | 83-87% | 85-89% | [2] |

Tmax: Time to reach maximum plasma concentration.

Table 2: Enzyme Kinetics of 3-Hydroxydesloratadine Formation

| Enzyme | Substrate | Km (μM) | Vmax (pmol/min/million cells) | Reference(s) |

| UGT2B10 & CYP2C8 | Desloratadine | 1.6 | 1.3 | [7] |

Km: Michaelis constant, representing the substrate concentration at half of the maximum velocity (Vmax) of the enzyme-catalyzed reaction.

Experimental Protocols

In Vitro Metabolism of Desloratadine to 3-Hydroxydesloratadine

The following is a general protocol for studying the in vitro metabolism of desloratadine to 3-Hydroxydesloratadine using cryopreserved human hepatocytes, based on published methodologies.[7]

Materials:

-

Cryopreserved human hepatocytes

-

Williams' Medium E

-

Desloratadine

-

NADPH regenerating system (e.g., G6P, G6PD, NADP+)

-

UDP-glucuronic acid (UDPGA)

-

Incubator (37°C, 5% CO2)

-

Acetonitrile (for quenching)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Thaw cryopreserved human hepatocytes according to the supplier's instructions.

-

Plate the hepatocytes in appropriate well plates at a suitable density.

-

Allow the cells to attach and recover in Williams' Medium E in a CO2 incubator.

-

Prepare a stock solution of desloratadine in a suitable solvent (e.g., DMSO).

-

Prepare the incubation medium containing Williams' Medium E, the NADPH regenerating system, and UDPGA.

-

Add desloratadine to the incubation medium to achieve the desired final concentration.

-

Remove the culture medium from the hepatocytes and add the incubation medium containing desloratadine.

-

Incubate the plates at 37°C with gentle shaking.

-

At various time points, collect aliquots of the incubation medium.

-

Quench the reaction by adding a sufficient volume of cold acetonitrile.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant for the presence of 3-Hydroxydesloratadine using a validated LC-MS/MS method.

Analytical Method for Quantification of 3-Hydroxydesloratadine in Human Plasma

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of 3-Hydroxydesloratadine in biological matrices. The following is a summary of a typical LC-MS/MS method.[8]

Sample Preparation (Liquid-Liquid Extraction):

-

To a plasma sample, add an internal standard (e.g., deuterated 3-Hydroxydesloratadine).

-

Add a suitable organic solvent (e.g., ethyl ether) for extraction.

-

Vortex mix and centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

-

Chromatographic Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and organic solvents (e.g., methanol, acetonitrile).

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Table 3: Validation Parameters for a Typical LC-MS/MS Method

| Parameter | Desloratadine | 3-Hydroxydesloratadine | Reference(s) |

| Linearity Range (ng/mL) | 0.05 - 10 | 0.05 - 10 | [8] |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.05 | 0.05 | [8] |

| Intra- and Inter-day Precision (%RSD) | < 15% | < 15% | [8] |

| Accuracy (% Bias) | Within ±15% | Within ±15% | [8] |

Synthesis of 3-Hydroxydesloratadine

The synthesis would likely involve the construction of the tricyclic ring system, introduction of the chloro substituent, formation of the exocyclic double bond with the piperidine ring, and finally, the regioselective introduction of the hydroxyl group at the 3-position of the pyridine ring. The introduction of the hydroxyl group onto the pyridine ring is a challenging step and may require specific synthetic strategies.

The following diagram illustrates a plausible high-level workflow for the synthesis of 3-Hydroxydesloratadine, based on known synthetic routes for loratadine and general organic chemistry principles.

Conclusion

3-Hydroxydesloratadine is a pharmacologically important metabolite that contributes significantly to the therapeutic effects of loratadine and desloratadine. Its formation via a complex metabolic pathway involving both Phase I and Phase II enzymes has been a subject of extensive research. While detailed synthetic protocols are not widely published, the general strategies for constructing its tricyclic framework are understood. The quantitative data and experimental methodologies presented in this guide offer a valuable resource for professionals in the fields of drug discovery, development, and analysis. Further research into the development of efficient and scalable synthetic routes for 3-Hydroxydesloratadine could open new avenues for pharmacological studies and the development of new therapeutic agents.

References

- 1. Synthesis of anti-allergic drugs - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10659F [pubs.rsc.org]

- 2. Desloratadine - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. Tricyclic antidepressants and histamine H1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drpress.org [drpress.org]

- 6. CN113943268A - Preparation method of loratadine key intermediate - Google Patents [patents.google.com]

- 7. Synthesis of anti-allergic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

An In-depth Technical Guide to 3-Hydroxydesloratadine: Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-hydroxydesloratadine, the major active metabolite of the second-generation antihistamine desloratadine. This document details its chemical structure, physicochemical properties, and pharmacokinetic profile. Furthermore, it outlines detailed experimental protocols for its multi-step synthesis and its quantification in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The guide also visualizes the established signaling pathway of histamine H1 receptor antagonism, the primary mechanism of action for 3-hydroxydesloratadine. This resource is intended to serve as a valuable tool for researchers, scientists, and professionals involved in drug development and pharmacological research.

Chemical Structure and Properties

3-Hydroxydesloratadine is a tricyclic compound and the primary active metabolite of desloratadine.[1][2] Its chemical structure is characterized by the addition of a hydroxyl group to the pyridine ring of the desloratadine molecule.

Table 1: Chemical Identifiers and Properties of 3-Hydroxydesloratadine

| Property | Value | Source(s) |

| IUPAC Name | 8-chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[3][4]cyclohepta[1,2-b]pyridin-3-ol | [5] |

| CAS Number | 119410-08-1 | [5][6] |

| Molecular Formula | C₁₉H₁₉ClN₂O | [2][5][6] |

| Molecular Weight | 326.82 g/mol | [2][6] |

| SMILES | Clc1cc2c(cc1)C(=C4CCNCC4)c3ncc(cc3CC2)O | [6] |

| InChI Key | NDFMTPISBHBIKE-UHFFFAOYSA-N | [6] |

Table 2: Physicochemical Properties of 3-Hydroxydesloratadine

| Property | Value | Source(s) |

| Physical Form | Crystalline solid | [7] |

| Color | Pale yellow to off-white | [6] |

| Melting Point | 169-171°C (HCl salt) | [8] |

| Solubility | DMSO: >10 mg/mL Ethanol: ~5 mg/mL DMF: ~10 mg/mL Aqueous Buffer (PBS, pH 7.2 with DMF): ~0.14 mg/ml | [7][9] |

| Storage Temperature | -20°C | [6][7] |

Pharmacokinetics

3-Hydroxydesloratadine is a major active metabolite of desloratadine and contributes significantly to its therapeutic effect.[1][2] The pharmacokinetic profile of 3-hydroxydesloratadine has been characterized in healthy adults following oral administration of desloratadine.

Table 3: Pharmacokinetic Parameters of 3-Hydroxydesloratadine in Healthy Adults (following 5 mg oral dose of desloratadine once daily for 10 days)

| Parameter | Mean Value | Source(s) |

| Cmax (Peak Plasma Concentration) | 1.99 µg/L | [10][11] |

| Tmax (Time to Peak Plasma Concentration) | 4.76 hours | [10][11] |

| AUC₂₄h (Area Under the Curve over 24h) | 32.3 µg/L·h | [10][11] |

| t½ (Elimination Half-life) | 36 hours | [10][11] |

Synthesis of 3-Hydroxydesloratadine

The synthesis of 3-hydroxydesloratadine is a multi-step process that has been reported to start from 3-methylpyridine.[12][13] The overall synthesis involves the construction of the tricyclic ring system and subsequent functional group manipulations. While a complete, detailed protocol for all twelve steps is not available in a single source, the following outlines the key transformations and provides a detailed protocol for the final deprotection step.

Overview of the Synthetic Pathway

The synthesis can be broadly divided into the following key stages:

-

Pyridine Ring Functionalization: Starting from 3-methylpyridine, a series of reactions are performed to introduce the necessary substituents on the pyridine ring. This includes sulfonation, hydroxylation, and methoxylation to yield key intermediates like 3-methoxy-5-methylpyridine.[12]

-

Formation of the Tricyclic Core: The functionalized pyridine intermediate is then used to construct the seven-membered ring and fuse it with the benzene ring to form the dibenzocycloheptapyridine core.

-

Introduction of the Piperidinylidene Moiety: The piperidinylidene group is introduced onto the tricyclic core.

-

Final Deprotection: The final step involves the deprotection of the methoxy group on the pyridine ring to yield the desired 3-hydroxyl group.

Experimental Protocol: Deprotection of 3-Methoxy Desloratadine

This protocol describes the final step in the synthesis of 3-hydroxydesloratadine, which is the demethylation of the 3-methoxy precursor.[12]

Materials:

-

8-Chloro-6,11-dihydro-3-methoxy-11-(1-methyl-4-piperdylidene)-5H-benzo[3][4]cyclohepta[1,2-b]pyridine (Intermediate from previous steps)

-

Boron tribromide (BBr₃)

-

Dichloromethane (CH₂Cl₂, dry)

-

Concentrated aqueous ammonia

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Sodium sulfate (Na₂SO₄, anhydrous)

Procedure:

-

Dissolve the 3-methoxy desloratadine intermediate (0.3 g, 0.88 mmol) in dry dichloromethane (5 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to -20°C using a suitable cooling bath (e.g., dry ice/acetone).

-

Slowly add a solution of boron tribromide (3.3 g, 13.2 mmol) in dichloromethane (2 mL) to the cooled reaction mixture.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

-

Cool the reaction mixture in an ice/salt bath and carefully quench the reaction by adding concentrated aqueous ammonia until the pH reaches approximately 6.

-

Separate the organic layer. Extract the aqueous layer four times with a mixture of chloroform and methanol (9:1 v/v, 5 mL each).

-

Combine all the organic phases, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-hydroxydesloratadine.

-

The crude product can be further purified by column chromatography.

Analytical Methodology: Quantification in Human Plasma

The quantification of 3-hydroxydesloratadine in human plasma is crucial for pharmacokinetic and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[14][15]

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a representative method for the simultaneous determination of desloratadine and 3-hydroxydesloratadine in human plasma.

4.1.1. Sample Preparation (Liquid-Liquid Extraction)

-

To a 0.5 mL aliquot of human plasma, add an internal standard solution (e.g., deuterated 3-hydroxydesloratadine).

-

Add a suitable extraction solvent (e.g., ethyl ether).

-

Vortex the mixture for a specified time (e.g., 1 minute).

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4.1.2. Chromatographic Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 analytical column (e.g., CAPCELL PAK C18, 50 mm x 2.0 mm, 5 µm).[14]

-

Mobile Phase: A mixture of 5mM ammonium formate in water, methanol, and acetonitrile (e.g., 50:30:20, v/v/v).[14]

-

Flow Rate: A suitable flow rate for the column dimensions.

-

Injection Volume: A small volume, typically in the range of 5-20 µL.

4.1.3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

3-Hydroxydesloratadine: m/z 327.2 → 275.1[15]

-

Internal Standard (deuterated): Appropriate transition for the deuterated analog.

-

Signaling Pathway and Mechanism of Action

3-Hydroxydesloratadine, like its parent compound desloratadine, functions as a selective antagonist of the histamine H1 receptor.[12][16] This antagonism is the primary mechanism underlying its antihistaminic effects. The signaling pathway initiated by histamine binding to the H1 receptor is a well-characterized G-protein coupled receptor (GPCR) cascade.

Histamine H1 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway that is inhibited by 3-hydroxydesloratadine.

Description of the Signaling Pathway:

-

Histamine Binding: In an allergic response, histamine is released and binds to the histamine H1 receptor on the surface of target cells.[16]

-

G-Protein Activation: This binding activates the associated Gq protein.[16]

-

Phospholipase C Activation: The activated Gq protein stimulates phospholipase C (PLC).[16]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[16]

-

Calcium Release: IP3 diffuses to the endoplasmic reticulum and binds to its receptors, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[16]

-

Protein Kinase C Activation: The increased intracellular Ca²⁺ and DAG collectively activate protein kinase C (PKC).[16]

-

NF-κB Activation and Inflammatory Response: PKC, along with other signaling molecules, leads to the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus and promotes the expression of pro-inflammatory genes, leading to the symptoms of an allergic reaction.[16]

Mechanism of Action of 3-Hydroxydesloratadine:

3-Hydroxydesloratadine acts as a competitive antagonist at the H1 receptor, preventing histamine from binding and initiating the downstream signaling cascade. By blocking this pathway, 3-hydroxydesloratadine effectively mitigates the inflammatory and allergic responses mediated by histamine.

Conclusion

3-Hydroxydesloratadine is a key active metabolite of desloratadine with a well-defined chemical structure and significant antihistaminic activity. This technical guide has provided a comprehensive summary of its chemical and physical properties, pharmacokinetic profile, and a detailed look into its synthesis and analytical quantification. The visualization of its mechanism of action through the histamine H1 receptor signaling pathway further elucidates its pharmacological role. The information compiled herein is intended to support and facilitate further research and development efforts in the field of antihistamines and allergy treatment.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]

- 4. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. jocpr.com [jocpr.com]

- 8. 4808-70-2|5-Methylpyridine-3-sulfonic acid|BLD Pharm [bldpharm.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. EP0428831A1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]

- 12. jocpr.com [jocpr.com]

- 13. jocpr.com [jocpr.com]

- 14. EP1442035B1 - Process for the preparation of 4- (8-chloro-5, 6-dihydro-11h-benzo-[5,6]-cyclohepta-[1,2-b]-pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine) - Google Patents [patents.google.com]

- 15. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]

- 16. 5-Methylpyridine-3-sulfonic acid synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Mechanism of Action of 3-Hydroxydesloratadine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxydesloratadine is the principal active metabolite of the second-generation antihistamine, desloratadine. Its primary mechanism of action is as a selective and potent antagonist of the peripheral histamine H1 receptor. By blocking the action of histamine, 3-hydroxydesloratadine effectively mitigates the symptoms associated with allergic reactions. While direct quantitative data on the binding affinity of 3-hydroxydesloratadine remains elusive in publicly available literature, its established role as the major active metabolite of desloratadine implies a significant contribution to the overall antihistaminic and anti-inflammatory effects of the parent drug. This guide provides a comprehensive overview of the formation, primary target interaction, downstream signaling, and potential anti-inflammatory activities of 3-hydroxydesloratadine, supported by experimental methodologies and pathway diagrams.

Introduction

Desloratadine, a long-acting tricyclic antihistamine, is widely prescribed for the management of allergic rhinitis and chronic idiopathic urticaria.[1] Following oral administration, desloratadine is extensively metabolized in the liver to its major active metabolite, 3-hydroxydesloratadine.[2][3] This metabolite is considered to retain significant biological activity and contributes to the therapeutic efficacy of desloratadine.[4] Understanding the precise mechanism of action of 3-hydroxydesloratadine is therefore crucial for a complete comprehension of the pharmacology of desloratadine.

Metabolic Formation of 3-Hydroxydesloratadine

The biotransformation of desloratadine to 3-hydroxydesloratadine is a multi-step enzymatic process primarily occurring in the liver. The pathway involves two key enzymes: UDP-glucuronosyltransferase 2B10 (UGT2B10) and Cytochrome P450 2C8 (CYP2C8).[2][3]

The metabolic cascade proceeds as follows:

-

N-glucuronidation: Desloratadine is first conjugated with glucuronic acid by UGT2B10.

-

3-Hydroxylation: The resulting desloratadine N-glucuronide is then hydroxylated at the 3-position by CYP2C8.

-

Deconjugation: A non-enzymatic hydrolysis of the N-glucuronide moiety releases 3-hydroxydesloratadine.[2]

This intricate pathway highlights the importance of both phase II and phase I metabolic enzymes in the formation of this active metabolite.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of 3-Hydroxydesloratadine

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of 3-hydroxydesloratadine, the major active metabolite of the second-generation antihistamine, desloratadine. The information presented is collated from a variety of preclinical and clinical studies, with a focus on quantitative data, experimental methodologies, and the enzymatic pathways governing its formation.

Introduction

Desloratadine, the primary active metabolite of loratadine, is a long-acting tricyclic H1 inverse agonist used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] It is extensively metabolized in the liver to its principal active metabolite, 3-hydroxydesloratadine, which also exhibits biological activity.[3][4] Understanding the pharmacokinetic profile and metabolic pathway of 3-hydroxydesloratadine is crucial for a complete characterization of the clinical pharmacology of desloratadine. This is particularly important given the existence of different metabolizer phenotypes within the population.[1][5]

Pharmacokinetics

Desloratadine is well-absorbed orally, with plasma concentrations detectable within 30 minutes of administration and peak concentrations reached in approximately 3 hours.[1][6] The pharmacokinetic profile of desloratadine and its metabolite, 3-hydroxydesloratadine, has been characterized in healthy adults, including the elderly.[7]

Pharmacokinetic Parameters of Desloratadine and 3-Hydroxydesloratadine

The key pharmacokinetic parameters for desloratadine and 3-hydroxydesloratadine following multiple oral doses of 5 mg desloratadine once daily are summarized in the table below.

| Parameter | Desloratadine | 3-Hydroxydesloratadine | Reference |

| Tmax (hours) | 3.17 | 4.76 | [7] |

| Cmax (µg/L) | 3.98 | 1.99 | [7] |

| AUC(24h) (µg/L·h) | 56.9 | 32.3 | [7] |

| Half-life (t½) (hours) | 26.8 - 27 | 36 | [1][7] |

| Protein Binding | 82% - 87% | 85% - 89% | [1][8] |

Metabolizer Phenotypes

A subset of the general population exhibits a decreased ability to form 3-hydroxydesloratadine and are classified as "poor metabolizers".[5] In these individuals, plasma concentrations of desloratadine can be significantly higher, and the half-life is prolonged.[1] Approximately 2% of Caucasians and 18% of people of African descent are poor metabolizers.[1] Despite the pharmacokinetic differences, the incidence of adverse effects is similar between normal and poor metabolizers.[1][9]

Metabolism of Desloratadine to 3-Hydroxydesloratadine

The formation of 3-hydroxydesloratadine is a complex, multi-step process that remained a mystery for over two decades.[2] It is now understood to involve a sequential three-step reaction.[1][10]

Enzymatic Pathway

The formation of 3-hydroxydesloratadine is not a direct hydroxylation of desloratadine by cytochrome P450 enzymes. Instead, it involves an initial conjugation step followed by oxidation and subsequent deconjugation.[2][10]

The key enzymes involved are:

-

UDP-glucuronosyltransferase 2B10 (UGT2B10): This enzyme catalyzes the initial N-glucuronidation of desloratadine.[2][10]

-

Cytochrome P450 2C8 (CYP2C8): This enzyme is responsible for the 3-hydroxylation of the desloratadine N-glucuronide intermediate.[2][10]

-

Non-enzymatic deconjugation: The final step is a rapid, non-enzymatic hydrolysis of the 3-hydroxydesloratadine N-glucuronide to yield 3-hydroxydesloratadine.[10]

Metabolic pathway of desloratadine.

Experimental Protocols

The elucidation of the metabolic pathway of desloratadine to 3-hydroxydesloratadine required a combination of in vitro and in vivo studies.

In Vitro Metabolism Studies

Objective: To identify the enzymes responsible for the formation of 3-hydroxydesloratadine.

Methodology:

-

Incubation with Human Liver Preparations:

-

Cryopreserved human hepatocytes (CHHs) were incubated with desloratadine.[2][11] CHHs are a more complete in vitro system as they contain both phase I and phase II metabolic enzymes.

-

Human liver microsomes (HLMs) and S9 fractions were also used, fortified with cofactors such as NADPH and UDP-glucuronic acid (UDPGA).[2][10]

-

-

Chemical Inhibition Studies:

-

Correlation Analysis:

-

Recombinant Enzyme Studies:

Workflow for in vitro metabolism studies.

Analytical Methods for Quantification

Objective: To accurately measure the concentrations of desloratadine and 3-hydroxydesloratadine in biological matrices.

Methodology:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common method for the simultaneous quantification of desloratadine and 3-hydroxydesloratadine in human plasma.[5][13][14]

-

Sample Preparation: Typically involves solid-phase extraction or liquid-liquid extraction to isolate the analytes from plasma proteins.[13][14]

-

Chromatographic Separation: A C18 column is commonly used to separate desloratadine, 3-hydroxydesloratadine, and their deuterated internal standards.[13][14]

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) is used for detection and quantification.[13][14]

-

Clinical Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of desloratadine and 3-hydroxydesloratadine in humans.

Methodology:

-

Study Design: Typically open-label, single- or multiple-dose studies in healthy volunteers.[7]

-

Dosing: Oral administration of desloratadine at a clinically relevant dose (e.g., 5 mg once daily).[7]

-

Blood Sampling: Serial blood samples are collected at predefined time points after drug administration.[7]

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ using non-compartmental methods.[5]

Drug Interactions

Coadministration of desloratadine with inhibitors of drug-metabolizing enzymes has been studied to assess the potential for drug-drug interactions.

-

CYP3A4 and P-glycoprotein Inhibitors: Coadministration with ketoconazole or erythromycin resulted in increased plasma concentrations of desloratadine and 3-hydroxydesloratadine, but no clinically relevant changes in the safety profile were observed.[1][15]

-

Other Drugs: Increased plasma concentrations of desloratadine and its metabolite were also observed with azithromycin and cimetidine, again with no clinically relevant safety changes.[1][15]

Desloratadine itself is a weak inhibitor of CYP2B6, CYP2D6, and CYP3A4/5 at concentrations of 10 µM, and shows no significant inhibition of CYP1A2, CYP2C8, CYP2C9, or CYP2C19.[10] Interestingly, desloratadine has been identified as a potent and relatively selective competitive inhibitor of UGT2B10 in vitro.[10]

Conclusion

The pharmacokinetics of 3-hydroxydesloratadine are intrinsically linked to the complex, three-step metabolic conversion from its parent drug, desloratadine. This process, involving UGT2B10 and CYP2C8, is a key determinant of the overall disposition of desloratadine. The existence of poor metabolizer phenotypes highlights the importance of understanding this pathway. While co-administration of certain drugs can increase exposure to both desloratadine and 3-hydroxydesloratadine, these changes have not been associated with clinically significant safety concerns. The detailed experimental protocols and analytical methods described herein provide a foundation for further research into the clinical pharmacology of this widely used antihistamine.

References

- 1. Desloratadine - Wikipedia [en.wikipedia.org]

- 2. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Desloratadine: A preclinical and clinical overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of desloratadine in children between 2 and 11 years of age - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. A pharmacokinetic profile of desloratadine in healthy adults, including elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medicine.com [medicine.com]

- 9. Multiple-dose pharmacokinetics and safety of desloratadine in subjects with moderate hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Desloratadine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

The Essential Roles of CYP2C8 and UGT2B10 in the Bioactivation of Desloratadine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desloratadine, a potent second-generation antihistamine, undergoes extensive metabolism to its major active metabolite, 3-hydroxydesloratadine. For years, the enzymatic pathway responsible for this critical hydroxylation step remained elusive, posing a challenge for drug development and interaction risk assessment. Groundbreaking research has now definitively established a novel, sequential three-step metabolic pathway, revealing the indispensable and cooperative roles of UDP-glucuronosyltransferase 2B10 (UGT2B10) and Cytochrome P450 2C8 (CYP2C8). This guide provides a comprehensive technical overview of this pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core mechanisms for drug metabolism professionals.

Introduction: The Desloratadine Metabolism Enigma

Desloratadine is the primary active metabolite of loratadine and is widely prescribed for the treatment of allergic rhinitis and chronic idiopathic urticaria.[1] Its clinical efficacy is, in part, attributed to its conversion to 3-hydroxydesloratadine. However, for over two decades, the specific enzymes catalyzing this transformation could not be identified, as conventional in vitro systems like human liver microsomes (HLM) and recombinant P450 enzymes failed to produce the metabolite.[1][2] The mystery was solved with the discovery that cryopreserved human hepatocytes (CHH) could successfully generate 3-hydroxydesloratadine, paving the way for the elucidation of a unique metabolic pathway.[1][2]

The Obligatory Three-Step Metabolic Pathway

The formation of 3-hydroxydesloratadine is not a direct oxidation reaction. Instead, it involves a mandatory bioactivation sequence requiring both a Phase II (conjugation) and a Phase I (oxidation) enzyme, followed by a non-enzymatic cleavage.[3][4]

The three sequential reactions are:

-

N-glucuronidation: UGT2B10 catalyzes the attachment of a glucuronic acid moiety to the piperidine nitrogen of desloratadine, forming desloratadine-N-glucuronide.[3][4]

-

3-Hydroxylation: The intermediate, desloratadine-N-glucuronide, serves as the actual substrate for CYP2C8, which hydroxylates the molecule at the 3-position.[1][3]

-

Deconjugation: The resulting 3-hydroxydesloratadine-N-glucuronide is an unstable conjugate that undergoes rapid, non-enzymatic hydrolysis to yield the final active metabolite, 3-hydroxydesloratadine.[4]

This sequential glucuronidation-oxidation pathway is an unusual but critical mechanism for the biotransformation of desloratadine.

Quantitative Data and Enzymatic Evidence

The definitive roles of UGT2B10 and CYP2C8 have been established through a combination of kinetic studies, chemical inhibition assays, and correlation analyses.

Enzyme Kinetics

Kinetic studies using cryopreserved human hepatocytes (CHH) have characterized the formation of 3-hydroxydesloratadine, which follows Michaelis-Menten kinetics.

| Parameter | Value | In Vitro System | Reference |

| Km | 1.6 µM | Cryopreserved Human Hepatocytes (CHH) | [1][2][3] |

| Vmax | 1.3 pmol/min/million cells | Cryopreserved Human Hepatocytes (CHH) | [1][2][3] |

Evidence for CYP2C8 Involvement

The central role of CYP2C8 is demonstrated by potent and specific inhibition and strong correlation with its marker activity.

Chemical Inhibition: Incubations with CHH showed that potent and selective inhibitors of CYP2C8 dramatically reduced the formation of 3-hydroxydesloratadine. A general P450 inhibitor, 1-aminobenzotriazole, nearly abolished its formation, confirming a P450-mediated step.[1][3]

| Inhibitor | Target | % Inhibition | In Vitro System | Reference |

| Gemfibrozil glucuronide | CYP2C8 | 91% | CHH | [1][2][3] |

| Gemfibrozil | CYP2C8 | 73-100% | CHH | [1][3] |

| Montelukast | CYP2C8 | 73-100% | CHH | [1][3] |

| Clopidogrel glucuronide | CYP2C8 | 73-100% | CHH | [1][3] |

| Repaglinide | CYP2C8 | 73-100% | CHH | [1][3] |

| Cerivastatin | CYP2C8 | 73-100% | CHH | [1][3] |

| 1-Aminobenzotriazole | General P450 | 98% | CHH | [1][2][3] |

Correlation Analysis: Studies using a panel of individual human hepatocyte donors revealed a robust correlation between the rate of 3-hydroxydesloratadine formation and the known metabolic activity of CYP2C8 (e.g., paclitaxel and amodiaquine metabolism).[1][3]

| Marker Activity | Correlation Coefficient (r²) | In Vitro System | Reference |

| CYP2C8 Marker Activity | 0.70 - 0.90 | Panel of individual CHH | [1][3] |

| UGT2B10 Marker Activity | 0.72 | Panel of individual CHH | [3][4] |

Evidence for UGT2B10 Involvement

The obligatory first step of N-glucuronidation is catalyzed specifically by UGT2B10.

Cofactor Requirement: Mechanistic studies confirmed that the formation of 3-hydroxydesloratadine in human liver microsomes and S9 fractions requires the presence of both NADPH (the cofactor for CYPs) and UDP-glucuronic acid (UDPGA, the cofactor for UGTs).[1][3] This dual dependency was a key finding pointing towards the involvement of both enzyme families.

Chemical Inhibition: In human liver microsomes (HLM) fortified with both cofactors, the selective UGT2B10 inhibitor nicotine completely blocked the conversion of desloratadine to 3-hydroxydesloratadine.[3][4] In contrast, hecogenin, an inhibitor of UGT1A4, had no effect, demonstrating the specificity of UGT2B10's role.[3][4]

| Inhibitor | Target | Effect on 3-OH-desloratadine Formation | In Vitro System | Reference |

| Nicotine | UGT2B10 | Complete Inhibition | HLM + NADPH + UDPGA | [3][4] |

| Hecogenin | UGT1A4 | No Inhibition | HLM + NADPH + UDPGA | [3][4] |

Recombinant Enzyme Studies: Experiments using recombinant enzymes provided conclusive evidence: recombinant CYP2C8 alone could not produce 3-hydroxydesloratadine. However, when recombinant CYP2C8 was co-incubated with recombinant UGT2B10 in the presence of both NADPH and UDPGA, the formation of the metabolite was successfully observed.

Experimental Protocols

The elucidation of this metabolic pathway relied on a series of meticulously designed in vitro experiments.

General Experimental Workflow

The typical workflow for investigating desloratadine metabolism involves incubation with a suitable biological matrix, followed by extraction and quantification of metabolites.

Incubation with Cryopreserved Human Hepatocytes (CHH)

-

Cell Suspension: Pooled cryopreserved human hepatocytes are thawed and suspended in incubation medium at a density of approximately 1 million cells/mL.

-

Pre-incubation (for inhibition studies): For chemical inhibition assays, hepatocytes are pre-incubated with the inhibitor (e.g., gemfibrozil glucuronide) for a specified time at 37°C prior to the addition of the substrate.[5]

-

Initiation: The reaction is initiated by adding desloratadine (e.g., at concentrations ranging from 0.1 to 30 µM for kinetic studies) to the cell suspension.[6]

-

Incubation: The mixture is incubated at 37°C in a shaking water bath for a defined period (e.g., 2 hours).[5][6]

-

Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, to precipitate proteins.

-

Sample Processing: Samples are centrifuged to pellet cell debris, and the supernatant is collected for analysis.

Incubation with Human Liver Microsomes (HLM)

-

Reaction Mixture: A typical incubation mixture contains pooled HLM, phosphate buffer, desloratadine (e.g., 1 µM), an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and UDPGA.[4]

-

Inhibition: For inhibition studies, a selective inhibitor (e.g., nicotine) is added to the mixture.[4]

-

Initiation and Incubation: The reaction is initiated and incubated at 37°C.

-

Termination and Processing: The reaction is terminated with a quenching solvent, and samples are processed for analysis.

Analytical Methodology: LC-MS/MS

-

Technique: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and selective quantification of desloratadine and 3-hydroxydesloratadine in biological matrices.[7][8][9]

-

Sample Preparation: Samples are typically prepared using protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).[7][8][9]

-

Chromatography: Separation is achieved on a reverse-phase C18 column.[7][9]

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with a positive ion electrospray interface.[7][8]

Conclusion and Implications

The elucidation of the metabolic pathway for 3-hydroxydesloratadine formation represents a significant advancement in drug metabolism science. It is now clear that UGT2B10-mediated N-glucuronidation is an obligatory prerequisite for the subsequent CYP2C8-catalyzed 3-hydroxylation.[1] This unique interplay between Phase II and Phase I enzymes highlights the complexity of drug biotransformation and underscores the importance of using integrated in vitro systems, such as cryopreserved human hepatocytes, that retain a broader complement of metabolic activities.

For drug development professionals, these findings have critical implications:

-

Drug-Drug Interaction (DDI) Prediction: The pathway is susceptible to inhibition by strong CYP2C8 inhibitors (e.g., gemfibrozil, clopidogrel) and potentially by inhibitors or inducers of UGT2B10.[10] This knowledge is crucial for predicting and managing potential DDIs.

-

In Vitro Model Selection: This case serves as a paradigm for why simple systems like HLM supplemented only with NADPH may fail to predict complex metabolic pathways. The use of more physiologically relevant systems like hepatocytes, which have active Phase I and Phase II enzymes and cofactors, is essential for complex metabolism studies.

-

Pharmacogenomics: Genetic polymorphisms in CYP2C8 or UGT2B10 could potentially influence the metabolic rate of desloratadine, leading to inter-individual variability in drug response, although studies have not yet identified a direct relationship.[11]

This in-depth understanding of desloratadine metabolism provides a robust framework for researchers and scientists to better predict drug behavior, design more informative clinical studies, and ultimately enhance drug safety and efficacy.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 8. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DSpace [helda.helsinki.fi]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the In Vitro and In Vivo Studies of 3-Hydroxydesloratadine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desloratadine, a potent, non-sedating, second-generation antihistamine, is the major active metabolite of loratadine.[1][2] Its primary active metabolite in humans is 3-hydroxydesloratadine, which itself possesses antihistaminic properties.[2][3] This technical guide provides a comprehensive overview of the in vitro and in vivo studies that have characterized the formation, pharmacokinetics, and pharmacodynamics of 3-hydroxydesloratadine. The complex metabolic pathway, a long-standing puzzle in pharmacology, is detailed, alongside key pharmacokinetic parameters and the analytical methodologies employed for its quantification. This document is intended to serve as a core resource for researchers and professionals involved in the development and study of antihistamines and drug metabolism.

Introduction

Desloratadine is a selective histamine H1-receptor inverse agonist used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][4] A significant portion of its therapeutic effect is attributed to its metabolism to 3-hydroxydesloratadine. Understanding the biotransformation and disposition of this active metabolite is crucial for a complete comprehension of desloratadine's clinical pharmacology. For years, the enzymatic pathway leading to the formation of 3-hydroxydesloratadine remained elusive, as conventional in vitro systems failed to produce this metabolite.[5][6] Recent breakthroughs, primarily utilizing cryopreserved human hepatocytes (CHHs), have elucidated this complex metabolic sequence.[5]

In Vitro Studies: Unraveling the Metabolic Pathway

The formation of 3-hydroxydesloratadine from desloratadine is a unique three-step enzymatic and non-enzymatic process that has been a subject of extensive research.

The Three-Step Formation Pathway

In vitro studies using cryopreserved human hepatocytes (CHHs) were pivotal in identifying the multi-step bioactivation of desloratadine to 3-hydroxydesloratadine.[5] Standard systems like human liver microsomes (HLM) are only capable of forming the metabolite when fortified with both NADPH and UDP-glucuronic acid (UDPGA).[5][6]

The established pathway is as follows:

-

N-glucuronidation of Desloratadine: The initial step involves the conjugation of desloratadine with glucuronic acid, a reaction catalyzed by the enzyme UDP-glucuronosyltransferase 2B10 (UGT2B10).[1][5][7]

-

3-hydroxylation of Desloratadine N-glucuronide: The resulting N-glucuronide conjugate is then hydroxylated at the 3-position by the cytochrome P450 enzyme, CYP2C8.[1][5][7]

-

Non-enzymatic Deconjugation: The final step is a rapid, non-enzymatic hydrolysis (deconjugation) of the 3-hydroxydesloratadine N-glucuronide to yield 3-hydroxydesloratadine.[1][7]

Enzyme Kinetics and Inhibition

Quantitative in vitro studies have provided key parameters for the formation of 3-hydroxydesloratadine.

| Parameter | Value | Experimental System | Reference |

| Enzyme Kinetics | |||

| Km | 1.6 µM | Cryopreserved Human Hepatocytes (CHHs) | [5][6] |

| Vmax | 1.3 pmol/min/million cells | Cryopreserved Human Hepatocytes (CHHs) | [5][6] |

| Inhibition | |||

| Desloratadine Ki (UGT2B10) | 1.3 µM | Human Liver Microsomes (HLM) | [7] |

| Inhibition by Gemfibrozil glucuronide (CYP2C8 inhibitor) | 91% | Cryopreserved Human Hepatocytes (CHHs) | [5][6] |

| Inhibition by 1-aminobenzotriazole (General P450 inhibitor) | 98% | Cryopreserved Human Hepatocytes (CHHs) | [5][6] |

Table 1: In Vitro Enzyme Kinetic and Inhibition Data for 3-Hydroxydesloratadine Formation.

These data highlight the central roles of UGT2B10 and CYP2C8 in the metabolic cascade. Furthermore, desloratadine itself acts as a potent and selective competitive inhibitor of UGT2B10.[7]

Experimental Protocols: In Vitro Metabolism

A generalized workflow for identifying the metabolic pathway of desloratadine is outlined below.

Methodology for In Vitro Metabolism in CHHs:

-

Cell Culture: Cryopreserved human hepatocytes are thawed and plated according to the supplier's instructions.

-

Incubation: Cells are incubated with desloratadine at various concentrations (e.g., 1 µM). For inhibition studies, cells are pre-incubated with known inhibitors before the addition of desloratadine.

-

Cofactors: The incubation medium must contain necessary cofactors, including NADPH and UDP-glucuronic acid, to support the sequential metabolic reactions.[5]

-

Sample Collection: At specified time points, aliquots of the incubation medium are collected.

-

Reaction Termination: The enzymatic reaction is stopped, typically by the addition of a cold organic solvent like acetonitrile.

-

Sample Preparation: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Quantification: The concentration of 3-hydroxydesloratadine is determined using a validated LC-MS/MS method.

In Vivo Studies: Pharmacokinetics and Pharmacodynamics

In vivo studies in humans have been essential for characterizing the pharmacokinetic profile and clinical relevance of 3-hydroxydesloratadine.

Pharmacokinetic Profile

Following oral administration of desloratadine, 3-hydroxydesloratadine is the major circulating active metabolite.[1] Its pharmacokinetic parameters are summarized in the table below, based on a study in healthy adults receiving a 5 mg oral dose of desloratadine once daily for 10 days.[8]

| Parameter | Desloratadine | 3-Hydroxydesloratadine | Reference |

| Cmax (Peak Plasma Concentration) | 3.98 µg/L | 1.99 µg/L | [8] |

| tmax (Time to Peak Concentration) | 3.17 hours | 4.76 hours | [8] |

| AUC24h (Area Under the Curve) | 56.9 µg/L·h | 32.3 µg/L·h | [8] |

| t1/2 (Elimination Half-life) | 26.8 hours | 36 hours | [8] |

| Protein Binding | 82-87% | 85-89% | [1][9] |

Table 2: Steady-State Pharmacokinetic Parameters of Desloratadine and 3-Hydroxydesloratadine in Healthy Adults.

The long half-life of both desloratadine and its active metabolite supports a once-daily dosing regimen.[2][8]

Pharmacodynamics and Mechanism of Action

3-hydroxydesloratadine retains the antihistaminic properties of its parent compound, desloratadine.[10]

-

Mechanism: It acts as a selective inverse agonist at the peripheral histamine H1 receptors.[10] By blocking these receptors, it prevents histamine from binding and initiating the cascade of allergic symptoms.[10][11]

-

Non-Sedating Properties: A key characteristic is its inability to readily cross the blood-brain barrier.[1] This peripheral selectivity is the reason for its non-sedating profile, a significant advantage over first-generation antihistamines.[1][4]

Poor Metabolizer Phenotype

A subset of the population exhibits a "poor metabolizer" phenotype for desloratadine, characterized by a decreased ability to form 3-hydroxydesloratadine.[3][12]

-

Prevalence: The frequency of this phenotype varies among different ethnic groups, with estimates of approximately 2% in Caucasians, 18% in individuals of African descent, and a low prevalence of 2.2% in a study of a Chinese population.[1][13]

-

Pharmacokinetic Impact: In poor metabolizers, plasma concentrations of desloratadine are significantly higher (threefold higher Cmax and six-fold higher AUC), and the elimination half-life is extended to approximately 89 hours.[1][14]

-

Clinical Relevance: Despite these pharmacokinetic differences, adverse effects have been reported at similar rates in poor and normal metabolizers, suggesting the phenotype is not of major clinical concern.[1]

Analytical Methodology: Quantification in Biological Matrices

The accurate quantification of 3-hydroxydesloratadine in plasma is critical for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.[15]

Experimental Protocol: LC-MS/MS Quantification

A typical protocol for the determination of desloratadine and 3-hydroxydesloratadine in human plasma involves the following steps:

-

Sample Preparation:

-

Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is used to isolate the analytes from the plasma matrix.[15][16]

-

Internal Standard: A deuterated internal standard (e.g., desloratadine-d5) is added to the plasma samples prior to extraction to correct for variability in extraction and instrument response.[15]

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization: A triple quadrupole mass spectrometer with a positive ion electrospray ionization (ESI) source is typically used.[15]

-

Detection: The analytes are detected and quantified using Multiple Reaction Monitoring (MRM).

-

-

Validation: The method must be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.[15] The lower limit of quantification (LLOQ) for sensitive methods can be as low as 25 pg/mL.[3]

Conclusion

The study of 3-hydroxydesloratadine reveals a fascinating and complex aspect of drug metabolism. The elucidation of its unique three-step formation pathway, involving both Phase I and Phase II enzymes in an unconventional sequence, has been a significant scientific achievement. In vivo, 3-hydroxydesloratadine is a key contributor to the overall therapeutic profile of desloratadine, exhibiting potent, peripherally selective H1-receptor antagonism with a long half-life that allows for convenient once-daily dosing. The existence of a poor metabolizer phenotype, while pharmacokinetically dramatic, does not appear to have significant clinical safety implications. The robust analytical methods developed for its quantification have been instrumental in advancing our understanding. This guide provides a foundational summary of the critical in vitro and in vivo data, offering a valuable resource for continued research and development in the field of antihistamines and drug metabolism.

References

- 1. Desloratadine - Wikipedia [en.wikipedia.org]

- 2. Desloratadine: A preclinical and clinical overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of desloratadine in children between 2 and 11 years of age - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A pharmacokinetic profile of desloratadine in healthy adults, including elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medicine.com [medicine.com]

- 10. Buy 3-Hydroxydesloratadine | 119410-08-1 [smolecule.com]

- 11. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Prevalence of Desloratadine Slow-metabolizer Phenotype and Food-dependent Pharmacokinetics of Desloratadine in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ema.europa.eu [ema.europa.eu]

- 15. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Formation of 3-Hydroxydesloratadine: A Technical Guide to the Metabolism of Loratadine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the metabolic pathway of loratadine, with a specific focus on the formation of its major active metabolite, 3-hydroxydesloratadine. Loratadine, a widely used second-generation antihistamine, undergoes extensive first-pass metabolism, primarily to desloratadine (descarboethoxyloratadine), which is also pharmacologically active. The subsequent hydroxylation of desloratadine to 3-hydroxydesloratadine is a critical step in its biotransformation. This document details the enzymatic processes involved, presents key quantitative data in a structured format, outlines experimental protocols for in vitro and analytical studies, and provides visual representations of the metabolic and experimental workflows. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development and metabolism.

Introduction

Loratadine is a long-acting, non-sedating H1 receptor antagonist used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria.[1] Following oral administration, loratadine is well-absorbed and rapidly undergoes extensive first-pass metabolism in the liver.[1] The primary metabolic pathway involves the conversion of loratadine to its active metabolite, desloratadine.[1] Desloratadine is itself a potent antihistamine and is marketed as a separate drug.[2]

A major human metabolite of desloratadine is 3-hydroxydesloratadine.[2] For many years, the enzymatic pathway responsible for the formation of this metabolite remained elusive, as it could not be generated in conventional in vitro systems like human liver microsomes.[2] Recent research has unraveled a unique, sequential two-enzyme process involving both a phase II and a phase I enzyme, highlighting a complex interplay in drug metabolism.[3] Understanding this pathway is crucial for predicting drug-drug interactions, assessing inter-individual variability in drug response, and guiding the development of new chemical entities.

The Metabolic Pathway of Loratadine to 3-Hydroxydesloratadine

The biotransformation of loratadine to 3-hydroxydesloratadine occurs in two main stages:

Stage 1: Formation of Desloratadine

Loratadine is primarily metabolized to desloratadine through N-dealkylation. This reaction is catalyzed by cytochrome P450 (CYP) enzymes, principally CYP3A4 and CYP2D6.[4] Other CYPs, including CYP1A1 and CYP2C19, also contribute to a lesser extent. The significant involvement of CYP3A4 and CYP2D6, which are known for their polymorphic nature, contributes to the high inter-subject variability observed in loratadine pharmacokinetics.[5]

Stage 2: Formation of 3-Hydroxydesloratadine

The formation of 3-hydroxydesloratadine from desloratadine is a more complex process that necessitates a sequential, two-step enzymatic reaction:

-

N-glucuronidation of Desloratadine: The first and obligatory step is the N-glucuronidation of desloratadine, catalyzed by the UDP-glucuronosyltransferase enzyme UGT2B10.[3][6]

-

Hydroxylation by CYP2C8: The resulting desloratadine-N-glucuronide then serves as a substrate for the cytochrome P450 enzyme CYP2C8, which catalyzes the 3-hydroxylation reaction.[3][6]

-

Deconjugation: Finally, a non-enzymatic deconjugation of 3-hydroxydesloratadine N-glucuronide occurs.[6]

This discovery explained why 3-hydroxydesloratadine was not formed in in vitro systems that lacked the necessary cofactors for both UGT and CYP enzymes or did not express UGT2B10 and CYP2C8 in a coupled manner.[3]

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academeresearchjournals.org [academeresearchjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 3-Hydroxydesloratadine: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxydesloratadine is the major active metabolite of desloratadine, a potent, long-acting, second-generation antihistamine. The formation of 3-hydroxydesloratadine is a unique, sequential metabolic process involving glucuronidation by UGT2B10 followed by hydroxylation by CYP2C8. As an active metabolite, 3-hydroxydesloratadine contributes to the overall antihistaminic and anti-inflammatory effects observed after the administration of desloratadine. It functions as a selective peripheral histamine H1 receptor inverse agonist, effectively mitigating allergic responses without significant central nervous system penetration, thereby minimizing sedative effects. This technical guide provides a comprehensive overview of the known biological activities of 3-hydroxydesloratadine, including its mechanism of action, metabolic pathway, pharmacokinetic profile, and effects on other biological systems. Detailed experimental protocols for key assays and visualizations of relevant pathways are included to facilitate further research and drug development efforts.

Introduction

Desloratadine, the primary active metabolite of loratadine, is a well-established second-generation antihistamine used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1] Its clinical efficacy is attributed not only to the parent compound but also to its major human metabolite, 3-hydroxydesloratadine.[1] This metabolite is pharmacologically active and circulates in the plasma at concentrations comparable to desloratadine, contributing significantly to the therapeutic effect.[1]

Understanding the distinct biological profile of 3-hydroxydesloratadine is crucial for a complete picture of desloratadine's pharmacology and for the development of future anti-allergic therapies. This guide synthesizes the current knowledge on 3-hydroxydesloratadine, with a focus on its pharmacological activity, metabolic generation, and methods for its in vitro characterization.

Mechanism of Action

Similar to its parent compound, 3-hydroxydesloratadine exerts its primary effect as a potent and selective inverse agonist of the peripheral histamine H1 receptor.[1] Histamine binding to the H1 receptor on effector cells initiates the allergic cascade, leading to symptoms such as pruritus, vasodilation, and inflammatory mediator release. By binding to the H1 receptor, 3-hydroxydesloratadine stabilizes the receptor in an inactive conformation, preventing histamine-induced signaling.[2]

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Agonist binding leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in the activation of downstream inflammatory pathways, including the transcription factor NF-κB.

References

Preclinical Safety Profile of 3-Hydroxydesloratadine: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the available preclinical safety data for 3-hydroxydesloratadine, the primary active metabolite of the second-generation antihistamine, desloratadine. A thorough review of regulatory documents and scientific literature reveals a notable absence of standalone preclinical safety and toxicology studies for 3-hydroxydesloratadine. Instead, a "bridging" strategy has been consistently employed by regulatory agencies. This approach relies on the extensive preclinical safety data of the parent drug, desloratadine, and its predecessor, loratadine. The rationale for this strategy is grounded in the comparable toxicity profiles observed for loratadine and desloratadine at similar exposure levels of desloratadine.[1][2][3][4] This document summarizes the key preclinical findings for desloratadine as a surrogate for understanding the safety profile of 3-hydroxydesloratadine, details the metabolic pathway, and outlines the typical experimental protocols for the conducted studies.

Introduction

Desloratadine is a potent, long-acting, non-sedating antagonist of the histamine H1-receptor, indicated for the relief of symptoms associated with allergic rhinitis and urticaria.[5][6] It is the major active metabolite of loratadine.[5][7][8] Upon administration, desloratadine is extensively metabolized to 3-hydroxydesloratadine, which is also pharmacologically active.[5][6][7][8] Given that 3-hydroxydesloratadine is a major circulating metabolite, its safety profile is of significant interest. However, dedicated preclinical toxicology studies on 3-hydroxydesloratadine have not been a regulatory requirement. The safety assessment has been inferred from the comprehensive non-clinical studies conducted on desloratadine and loratadine.[1][2][3][4]

Metabolism of Desloratadine to 3-Hydroxydesloratadine

The formation of 3-hydroxydesloratadine from desloratadine is a multi-step enzymatic process. For a long time, the specific enzymes responsible for this metabolic conversion were not identified. Recent research has elucidated that the process involves an initial N-glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 (UGT2B10). This is followed by a 3-hydroxylation step catalyzed by the cytochrome P450 enzyme, CYP2C8. The final step is a non-enzymatic deconjugation to yield 3-hydroxydesloratadine.[9][10]

A subset of the population, known as "poor metabolizers," exhibit a decreased ability to form 3-hydroxydesloratadine, leading to higher plasma concentrations of desloratadine.[6][11] However, this phenotype has not been associated with any significant changes in the safety and tolerability profile of the drug.[11]

Metabolic pathway of desloratadine to 3-hydroxydesloratadine.

Preclinical Safety Data (Bridging Approach)

The preclinical safety assessment of 3-hydroxydesloratadine is based on the data from desloratadine and loratadine studies. Regulatory bodies concluded that there are no qualitative or quantitative differences in the toxicity profiles of desloratadine and loratadine at comparable exposure levels to desloratadine.[1][2] Therefore, chronic toxicity studies with desloratadine were not required, and the safety profile was bridged to the extensive data available for loratadine.[4]

Acute and Repeated-Dose Toxicity

General toxicology studies of up to 3 months in duration were performed with desloratadine in rats and monkeys. The primary adverse finding was phospholipidosis, which was observed in various tissues and organs.[4] This finding was consistent with the toxicity profile of loratadine.

| Study Type | Species | Key Findings | NOAEL (No-Observed-Adverse-Effect Level) | Reference |

| 3-Month Repeated-Dose Toxicity | Rat | Systemic phospholipidosis. Kidney necrosis and luminal cellular debris in the epididymides were also observed at higher doses. | 3 mg/kg in females, 30 mg/kg in males | [1] |

| 3-Month Repeated-Dose Toxicity | Monkey | Systemic phospholipidosis. Doses up to 12 mg/kg were generally well tolerated. | 12 mg/kg | [4][5] |

Genotoxicity

A standard battery of genotoxicity assays was conducted for desloratadine. The results indicated that desloratadine is not genotoxic.[4]

Carcinogenicity

Carcinogenicity studies were not performed directly with desloratadine. The assessment was based on studies conducted with loratadine, where animals are exposed to desloratadine as a metabolite. In a 2-year dietary study in mice, desloratadine was found to be non-carcinogenic.[1] In a 2-year study in rats, loratadine administration led to an increased incidence of hepatocellular tumors in males at high doses.[1]

| Study Type | Species | Dosing | Outcome | Reference |

| 2-Year Dietary | Mouse | Up to 16 mg/kg/day (males) and 32 mg/kg/day (females) of desloratadine. | No significant increase in the incidence of any tumors. | [1] |

| 2-Year Dietary | Rat | Loratadine administration. | Increased incidence of hepatocellular tumors (adenomas and carcinomas) in males at 40 mg/kg/day. | [1] |

Reproductive and Developmental Toxicity

Reproductive toxicology studies for desloratadine were conducted in rats and rabbits. Desloratadine was not found to be teratogenic in these species. However, at high doses, it was shown to impair fertility and cause testicular atrophy in male rats, as well as embryocidal and fetal toxicity.[12]

Experimental Protocols

While specific, detailed protocols for each study are proprietary to the sponsors, the methodologies employed are standard for preclinical toxicology assessments as mandated by regulatory agencies like the FDA and EMA.

General Experimental Workflow for Preclinical Safety Studies

The following diagram illustrates a generalized workflow for the preclinical safety evaluation of a new chemical entity like desloratadine, which formed the basis for the safety assessment of 3-hydroxydesloratadine.

Generalized workflow for preclinical safety evaluation.

Conclusion

The preclinical safety profile of 3-hydroxydesloratadine has been established through a bridging approach, leveraging the comprehensive non-clinical data of its parent compound, desloratadine. The available data from acute and repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity studies on desloratadine have not revealed any special hazards for humans under the conditions of its intended use.[2][3] The primary toxicity finding in animal studies was phospholipidosis, a phenomenon also observed with the parent compound, loratadine. While direct preclinical safety data for 3-hydroxydesloratadine is not publicly available, the established pharmacokinetic relationship and the consistent application of the bridging principle by regulatory authorities provide a robust framework for its safety assessment. For research purposes, it is noted that 3-hydroxydesloratadine should be handled as a potentially hazardous substance until more direct safety information becomes available.[13]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Desloratadine Actavis | European Medicines Agency (EMA) [ema.europa.eu]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Desloratadine: A preclinical and clinical overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. Desloratadine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. openaccessjournals.com [openaccessjournals.com]

Unveiling the Protein Binding Characteristics of 3-Hydroxydesloratadine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core protein binding characteristics of 3-hydroxydesloratadine, the major active metabolite of the second-generation antihistamine, desloratadine. Understanding the extent and nature of plasma protein binding is a critical parameter in drug development, influencing the pharmacokinetic and pharmacodynamic properties of a compound. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies for its determination, and a visualization of the metabolic pathway leading to its formation.